4-Phenoxycyclohexanone
Overview
Description
4-Phenoxycyclohexanone is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is a solid at room temperature and is known for its applications in various chemical and industrial processes. The compound is characterized by a cyclohexanone ring substituted with a phenoxy group at the fourth position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxycyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with phenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium to facilitate the formation of the phenoxy group on the cyclohexanone ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous catalytic processes. These processes utilize catalysts such as molecular sieves supported by phosphotungstic acid to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-Phenoxycyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Phenoxycyclohexanone involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Phenylcyclohexanone: Similar in structure but with a phenyl group instead of a phenoxy group.
4-Methoxycyclohexanone: Contains a methoxy group instead of a phenoxy group.
Cyclohexanone: The parent compound without any substituents
Uniqueness: 4-Phenoxycyclohexanone is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-phenoxycyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZLGMLLNNTZKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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